molecular formula C13H10N4O5 B565505 1,3-Bis(4-nitrophenyl)urea-d8 CAS No. 1156508-87-0

1,3-Bis(4-nitrophenyl)urea-d8

Cat. No.: B565505
CAS No.: 1156508-87-0
M. Wt: 310.295
InChI Key: JEZZOKXIXNSKQD-PGRXLJNUSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Bis(4-nitrophenyl)urea-d8 plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to specific sites on the enzymes, leading to inhibition or activation of enzymatic activity. For example, this compound has been shown to inhibit certain enzymes in bacterial cells, thereby exhibiting antibacterial properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, for instance, this compound disrupts normal cellular processes, leading to inhibition of growth and proliferation. This compound has also been observed to affect gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression levels of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under specific conditions, but it can degrade under certain environmental factors such as light and temperature. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level results in a significant change in the biological activity of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Enzymes such as cytochrome P450 are known to interact with this compound, influencing its metabolic fate within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in various biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s interaction with specific biomolecules and its overall biological activity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-nitrophenyl)urea-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(4-nitrophenyl)urea-d8 is used in various scientific research applications, including:

    Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: In the study of metabolic pathways and enzyme interactions.

    Medicine: As a reference standard in the development of analytical methods for drug testing.

    Industry: In the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-nitrophenyl)urea-d8 is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The presence of deuterium atoms allows for more precise tracking and analysis compared to non-deuterated analogs.

Properties

IUPAC Name

1,3-bis(2,3,5,6-tetradeuterio-4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZZOKXIXNSKQD-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746782
Record name N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156508-87-0
Record name N,N′-Bis(4-nitrophenyl-2,3,5,6-d4)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156508-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis[4-nitro(~2~H_4_)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1156508-87-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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